molecular formula C28H37N3O2 B14378015 N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide CAS No. 88138-39-0

N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide

Cat. No.: B14378015
CAS No.: 88138-39-0
M. Wt: 447.6 g/mol
InChI Key: YPXSNMAJFOIINL-UHFFFAOYSA-N
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Description

N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide is a complex organic compound that features an imidazole ring, a benzamide group, and a long alkyl chain. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolium salts.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The alkyl chain can undergo substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include imidazolium salts, amines, and substituted imidazoles .

Scientific Research Applications

N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The benzamide group can form hydrogen bonds with biological molecules, influencing their stability and function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-[2-(4-{[10-(1H-Imidazol-1-yl)decyl]oxy}phenyl)ethyl]benzamide can be compared with other imidazole-containing compounds, such as:

What sets this compound apart is its unique combination of an imidazole ring, a benzamide group, and a long alkyl chain, which imparts distinct chemical and biological properties.

Properties

CAS No.

88138-39-0

Molecular Formula

C28H37N3O2

Molecular Weight

447.6 g/mol

IUPAC Name

N-[2-[4-(10-imidazol-1-yldecoxy)phenyl]ethyl]benzamide

InChI

InChI=1S/C28H37N3O2/c32-28(26-12-8-7-9-13-26)30-19-18-25-14-16-27(17-15-25)33-23-11-6-4-2-1-3-5-10-21-31-22-20-29-24-31/h7-9,12-17,20,22,24H,1-6,10-11,18-19,21,23H2,(H,30,32)

InChI Key

YPXSNMAJFOIINL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OCCCCCCCCCCN3C=CN=C3

Origin of Product

United States

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